Sligkv-NH2
Description
Distinguishing Features of PAR Activation Mechanisms
The activation of PARs is an irreversible process initiated by serine proteases. nih.govnih.gov For instance, thrombin is a key activator of PAR1, PAR3, and PAR4, while trypsin activates PAR2 and PAR4. frontiersin.orgwikipedia.org The proteolytic cleavage at a specific site on the N-terminal domain exposes the tethered ligand, which then binds to the second extracellular loop of the receptor, causing a conformational change and subsequent signaling. nih.govfrontiersin.orgwikipedia.org This is in contrast to the typical reversible binding of soluble ligands that activate most other GPCRs. biorxiv.org
Physiological and Pathological Significance of PARs
PARs are expressed in a multitude of cell types and tissues, including platelets, endothelial cells, immune cells, and neurons. frontiersin.orgwikipedia.org They play crucial roles in hemostasis, thrombosis, inflammation, pain, wound healing, and cancer progression. nih.govfrontiersin.orgmdpi.com Dysregulation of PAR signaling has been implicated in various diseases such as cardiovascular diseases, inflammatory disorders like arthritis and inflammatory bowel disease, and cancer. ontosight.aiuq.edu.auahajournals.org
The Role of Synthetic Peptide Agonists in Elucidating PAR2 Function
To study the function of PARs without the confounding effects of proteases, which can cleave multiple substrates, researchers utilize synthetic peptides that mimic the tethered ligand sequence. frontiersin.org These peptides, known as PAR-activating peptides (APs), can directly activate the receptors. frontiersin.org
Rationale for Utilizing Tethered Ligand Mimics
The use of synthetic peptides like SLIGKV-NH2 allows for the specific activation of PAR2, enabling researchers to dissect its downstream signaling pathways and physiological effects. medchemexpress.comcas.cz These tools are invaluable for understanding the receptor's role in both health and disease. nih.gov
Comparison of this compound with Other PAR2-Activating Peptides (e.g., SLIGRL-NH2, 2-furoyl-LIGRL-NH2)
This compound is the synthetic peptide corresponding to the human PAR2 tethered ligand. frontiersin.orgsci-hub.box Another commonly used PAR2-activating peptide is SLIGRL-NH2, which corresponds to the rodent (mouse and rat) PAR2 tethered ligand. nih.govnih.gov While both can activate human PAR2, SLIGRL-NH2 is often found to be more potent in cell-based assays. uq.edu.aunih.gov
To improve potency, modifications have been made to these peptides. A notable example is 2-furoyl-LIGRL-NH2, where the N-terminal serine is replaced with a 2-furoyl group. uq.edu.au This modification significantly increases the agonist's potency, making it approximately 100 times more potent than SLIGKV-OH in certain assays. nih.gov
| Feature | This compound | SLIGRL-NH2 | 2-furoyl-LIGRL-NH2 |
| Origin | Human PAR2 tethered ligand mimic frontiersin.orgsci-hub.box | Rodent PAR2 tethered ligand mimic nih.govnih.gov | Synthetic, modified from SLIGRL-NH2 uq.edu.au |
| Potency | Lower potency uq.edu.au | Generally more potent than this compound on human PAR2 uq.edu.aunih.gov | Significantly more potent than both this compound and SLIGRL-NH2 nih.gov |
| Common Use | Research tool for studying human PAR2 function medchemexpress.com | Widely used research tool for PAR2 activation nih.gov | Used when high potency is required for PAR2 activation nih.gov |
Table 1: Comparison of Common PAR2-Activating Peptides
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDUIVVWDUEED-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440595 | |
| Record name | SLIGKV-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-13-2 | |
| Record name | SLIGKV-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Sligkv Nh2 Action
SLIGKV-NH2 as a Direct PAR2 Agonist
This compound acts as a direct agonist for PAR2, mimicking the action of the receptor's tethered ligand. frontiersin.orgmedchemexpress.comdcchemicals.comnih.govacs.orgnih.gov It has been reported with a Ki of 9.64 μM and an IC50 of 10.4 μM for PAR2 activation. dcchemicals.comtocris.comabcam.comapexbt.com This synthetic peptide corresponds to the tethered ligand sequence exposed upon proteolytic cleavage of human PAR2. medchemexpress.comdcchemicals.comnih.govtocris.com
Activation of PAR2 typically occurs when serine proteases, such as trypsin or tryptase, cleave the extracellular N-terminus of the receptor. frontiersin.orgmedchemexpress.comdcchemicals.comnih.govnih.gov This cleavage reveals a new N-terminal sequence, which then acts as a tethered ligand that interacts with conserved regions within the extracellular loops and transmembrane domains of the receptor, particularly extracellular loop 2 (ECL2). frontiersin.orgmedchemexpress.comacs.orgnih.gov Synthetic peptides like this compound are designed to mimic this newly exposed N-terminus, directly binding to the activation domain of PAR2. frontiersin.orgmedchemexpress.comdcchemicals.comnih.govacs.orgnih.gov Studies involving receptor mutagenesis and computational modeling aim to understand how peptides like SLIGKV bind to human PAR2 to facilitate the design of ligands. acs.org
A key characteristic of this compound is its ability to activate PAR2 independently of proteolytic cleavage. medchemexpress.comdcchemicals.comnih.govresearchgate.netd-nb.info Unlike endogenous proteases that require cleavage of the receptor's N-terminus to expose the tethered ligand, synthetic peptides such as this compound directly interact with the receptor's activation domain. medchemexpress.comdcchemicals.comnih.gov This non-proteolytic activation mechanism makes this compound a valuable tool for studying PAR2 signaling pathways specifically, without the confounding effects of protease activity. medchemexpress.comdcchemicals.com
Interaction with the PAR2 Receptor Activation Domain
Intracellular Signaling Cascades Initiated by this compound-Mediated PAR2 Activation
Upon binding to and activating PAR2, this compound initiates a variety of intracellular signaling cascades characteristic of G protein-coupled receptors. frontiersin.orgmedchemexpress.comdcchemicals.comnih.gov
PAR2 is a G protein-coupled receptor that can couple to several types of G proteins, including Gαq, Gα12/13, and Gαi. frontiersin.orgnih.govd-nb.info Activation by agonists like this compound leads to the dissociation of G protein subunits and the activation of downstream effector molecules. medchemexpress.comdcchemicals.com For instance, coupling to Gαq typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com These secondary messengers then trigger further downstream events. mdpi.com Studies have shown that this compound can induce the activation of members of the Gq/11 and Gi/o families, as well as G12/13. d-nb.info
Activation of PAR2 by this compound is known to trigger the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly leading to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.orgnih.govabcam.comresearchgate.netnih.govscholaris.caacs.orgnih.govcas.cz This is a common downstream signaling event following PAR2 activation and is involved in various cellular processes such as proliferation, differentiation, and inflammation. frontiersin.orgabcam.comnih.govcas.cz Research has demonstrated that this compound induces MAPK activation in various cell types, including MDA-231 cells and endothelial cells, via PAR2 activation. abcam.comnih.gov The phosphorylation of ERK1/2 induced by this compound can be an early cellular response. nih.gov
A significant consequence of this compound-mediated PAR2 activation is the mobilization of intracellular calcium ions ([iCa2+]). frontiersin.orgmedchemexpress.commdpi.comscholaris.canih.govnih.govatsjournals.orgbiocrick.com This occurs primarily through the Gαq-PLC-IP3 pathway, where IP3 binding to receptors on the endoplasmic reticulum triggers the release of stored calcium. mdpi.com Increased intracellular calcium levels act as a crucial second messenger, influencing a wide range of cellular functions. frontiersin.orgmdpi.com Studies in various cell types, including human keratinocytes and bronchial smooth muscle cells, have shown that this compound stimulation leads to a rapid increase in intracellular calcium. nih.govatsjournals.orgbiocrick.com This calcium mobilization is a key indicator of functional PAR2 activation by this compound. scholaris.caatsjournals.orgbiocrick.com
Activation of Other Signaling Pathways (e.g., NFκB reporter activity)
Activation of PAR2 by this compound can lead to the initiation of various intracellular signaling pathways. Studies have shown that PAR2 activation triggers G-protein-mediated cell signaling cascades medchemexpress.comchemsrc.com. These cascades can involve members of the Gq/11, Gi/o, and G12/13 families of G proteins d-nb.info. Specifically, activation of PAR2 by this compound has been demonstrated to induce the activation of Gαq, Gαi2, GαoA, Gα12, and Gα13 subunits in experimental settings d-nb.info. In contrast, Gαs and Gαolf subunits were not activated by PAR2 stimulation with either trypsin or this compound d-nb.info.
Beyond G protein coupling, PAR2 activation is also linked to the activation of downstream signaling molecules, including those in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2 abcam.comresearchgate.net. Furthermore, PAR2 activation can lead to NFκB-regulated gene transcription medchemexpress.comchemsrc.comresearchgate.net. Research indicates that PAR2 activation induces NF-κB activation, which can result in the production of pro-inflammatory cytokines researchgate.netfrontiersin.org. Studies investigating potential PAR2 antagonists have measured the reduction of SLIGKV-induced NFκB reporter activity as an indicator of antagonist efficacy nih.gov.
The activation of these diverse signaling pathways highlights the multifaceted role of PAR2 in cellular responses, including inflammation and transcriptional regulation medchemexpress.comchemsrc.comresearchgate.netfrontiersin.org.
Specificity and Selectivity of this compound for PAR2
This compound is recognized as a selective agonist for PAR2 tocris.comabcam.comrndsystems.comfiocruz.br. Its sequence directly corresponds to the human PAR2 tethered ligand, enabling it to bypass the proteolytic activation step required by endogenous enzymes tocris.comdcchemicals.commedchemexpress.comchemsrc.com.
Distinction from Other PAR Subtypes (e.g., PAR1, PAR3, PAR4)
The protease-activated receptor family consists of four members: PAR1, PAR2, PAR3, and PAR4 medchemexpress.comnih.govmedchemexpress.com. While all PARs share a unique proteolytic activation mechanism, they are activated by different proteases and have distinct tethered ligand sequences dcchemicals.commedchemexpress.comnih.gov. The human PAR1 tethered ligand sequence is SFLLRN, PAR2 is SLIGKV, PAR3 is TFRGAP, and PAR4 is GYPGQV nih.gov.
This compound is designed to specifically interact with and activate PAR2 tocris.comabcam.comrndsystems.comfiocruz.br. Studies have demonstrated that while PAR1 activating peptides like SFLLR-NH2 can sometimes activate PAR2, this compound selectively activates PAR2 fiocruz.br. Experiments involving desensitization of PARs have further supported the specificity of this compound for PAR2. For instance, desensitization of cells with this compound or trypsin (a known PAR2 activator) prevents subsequent responses to these agonists but does not desensitize responses to thrombin, which primarily activates PAR1, PAR3, and PAR4 nih.govatsjournals.org. This indicates that this compound primarily targets PAR2 and does not significantly activate the thrombin-sensitive PARs (PAR1, PAR3, and PAR4) atsjournals.org.
It is notable that PAR3 cannot be activated by synthetic peptides corresponding to its tethered ligand domain, which makes studying its physiological role more challenging compared to PAR1, PAR2, and PAR4 fiocruz.br. While GYPGQV-NH2 is a peptide corresponding to the PAR4 tethered ligand, it is not a very potent agonist, and modifications like AYPGKV-NH2 are often used for better potency fiocruz.br. The distinct sequences of the tethered ligands and the selective activation profiles of their corresponding synthetic peptides like this compound underscore the differences among the PAR subtypes nih.govfiocruz.br.
Considerations for Off-Target Effects in Experimental Systems
While this compound is considered a selective PAR2 agonist, researchers employing it in experimental systems must consider the potential for off-target effects, particularly at higher concentrations d-nb.infofrontiersin.org. Although designed to specifically target PAR2, the possibility of interactions with other GPCRs or cellular components exists due to structural similarities within the receptor family or non-specific binding frontiersin.org.
Studies evaluating the specificity of this compound often include control peptides, such as reverse sequences like VKGILS-NH2, which are expected to have no significant biological activity on PAR2 or other targets medchemexpress.comcenmed.com. The lack of activity observed with these control peptides provides evidence for the specificity of this compound's effects medchemexpress.com.
Furthermore, some studies investigating PAR2 antagonists have noted that while antagonists effectively block this compound-induced responses, very high concentrations of these antagonists might show inhibitory actions on other cellular responses, suggesting potential off-target effects of the antagonists at those concentrations d-nb.info. This indirectly highlights the importance of using appropriate concentrations of agonists like this compound and including proper controls to ensure that observed effects are indeed mediated through PAR2 activation d-nb.info.
The use of cell lines with endogenous or overexpressed PAR subtypes and conducting experiments that involve cross-desensitization or the use of selective antagonists for other receptors can help to further confirm that the effects observed with this compound are specifically due to PAR2 activation atsjournals.orgnih.gov. For example, using cell lines with endogenous PAR1 expression and showing a lack of activity of this compound on PAR1-mediated responses helps confirm its selectivity nih.gov. Despite the general acceptance of this compound as a selective PAR2 agonist, careful experimental design and interpretation are crucial to minimize and identify potential off-target effects in diverse biological systems d-nb.infofrontiersin.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10483914 |
| PAR1 | 4259181 wikipedia.org, 45073452 citeab.com, 11213350 researchgate.net (Note: Multiple CIDs may be associated with different forms or related entries for PAR1) |
| PAR3 | 10153441 invivochem.cn |
| PAR4 | 71311736 labsolu.ca, 10132921 mdpi.com (Note: Multiple CIDs may be associated with different forms or related entries for PAR4) |
| SFLLR-NH2 | |
| TFLLR-NH2 | |
| TFRGAP-NH2 | |
| GYPGQV-NH2 | |
| SLIGRL-NH2 | 9831050 uni.lu |
| VKGILS-NH2 | 90488839 cenmed.com |
| AYPGKV-NH2 | 10305353 |
| Thrombin | |
| Trypsin | |
| Tryptase | |
| Factor VIIa | |
| Factor Xa | |
| NFκB | |
| ERK1/2 | |
| Gαq | |
| Gαi2 | |
| GαoA | |
| Gα12 | |
| Gα13 | |
| Gαs | |
| Gαolf | |
| Involucrin | |
| TGM1 | |
| Filaggrin | |
| PTX | |
| PTX-B | |
| LRGILS-NH2 TFA | |
| GB-110 | |
| 2-furoyl-LIGRLO-NH2 |
Data Table: Selectivity of this compound vs. Other PAR Agonists
| Agonist Peptide | Target PAR Subtype | Selectivity Notes | Source |
| This compound | PAR2 | Selective for PAR2 over PAR1, PAR3, and PAR4. | tocris.comabcam.comrndsystems.comfiocruz.bratsjournals.org |
| SFLLR-NH2 | PAR1 | Can also activate PAR2. | nih.govfiocruz.br |
| TFLLR-NH2 | PAR1 | More specific for PAR1 than SFLLR-NH2. | fiocruz.br |
| TFRGAP-NH2 | PAR3 | Peptides corresponding to tethered ligand do not activate PAR3. | nih.govfiocruz.br |
| GYPGQV-NH2 | PAR4 | Specific for PAR4 but not very potent. | nih.govfiocruz.br |
| AYPGKV-NH2 | PAR4 | Increased potency for PAR4 activation. | fiocruz.br |
Data Table: G Protein Coupling Profile of Human PAR2 Activated by this compound
| G Protein Subunit | Activation by this compound | Source |
| Gαq | Yes | d-nb.info |
| Gα11 | Yes | d-nb.info |
| Gα15 | Yes | d-nb.info |
| Gαi1 | Yes | d-nb.info |
| Gαi2 | Yes | d-nb.info |
| Gαi3 | Yes | d-nb.info |
| GαoA | Yes | d-nb.info |
| GαoB | Yes | d-nb.info |
| Gαz | Yes | d-nb.info |
| Gα12 | Yes | d-nb.info |
| Gα13 | Yes | d-nb.info |
| Gαs | No | d-nb.info |
| Gαolf | No | d-nb.info |
Investigational Applications of Sligkv Nh2 in in Vitro Research Models
Cell Culture Systems for Studying PAR2 Biology
SLIGKV-NH2 is employed in a range of cell culture models, including established human cell lines and primary cell isolations, to study PAR2 biology.
Human Cell Lines
Several human cell lines are utilized to investigate the effects of this compound-mediated PAR2 activation. These include:
MDA-MB-231 cells: This human breast adenocarcinoma cell line, characterized by enhanced PAR2 expression, has been used to study PAR2-linked increased cell migration and MAPK activation in response to this compound. abcam.comnih.govresearchgate.net
HT29 human colorectal carcinoma cells: HT29 cells are a common model for studying PAR2 activation and signaling, including intracellular calcium release and the effects of PAR2 antagonists on these responses triggered by this compound. researchgate.netuq.edu.au
HEK293 cells: Human embryonic kidney 293 (HEK293) cells are used to study the coupling of human PAR2 to specific Gα subunits upon activation by this compound or trypsin. d-nb.info
HepG2 cell line: This human hepatoma cell line has been used to investigate the effects of PAR2 agonists, including this compound, on cell cycle progression and growth, as well as the activation of the ERK/AP-1 pathway. apexbt.combiocrick.com Studies have also examined the effect of this compound on PAR2 signaling cascades, such as the phosphorylation levels of Erk1/2. researchgate.netacs.org
Human bronchial epithelial cells: In vitro studies using human bronchial epithelial cells have shown that this compound can weakly enhance mucin secretion and that PAR2 is expressed in these cells. apexbt.combiocrick.com
Primary Cell Isolations
This compound is also applied to primary cell cultures to study PAR2 function in a more physiologically relevant context.
Human keratinocytes: Primary cultures of human keratinocytes, known to express PAR2, are used to study this compound-induced intracellular calcium mobilization and the effects of PAR2 antagonists on this process. nih.govnih.gov this compound has been shown to influence the expression of differentiation markers in keratinocytes. nih.gov
Human bronchial fibroblasts: In human primary bronchial fibroblasts (HPBFs), this compound triggers intracellular calcium signaling and upregulates the mRNA expression of IL-8 and granulocyte colony-stimulating factor (G-CSF), although not necessarily leading to significant protein release. psu.edunih.govnih.gov this compound also stimulates an increase in VCAM-1 expression in these cells. psu.edunih.gov
Human neutrophils: this compound has been shown to stimulate the secretion of lactoferrin and IL-8 from human neutrophils. iscabiochemicals.comlifescienceproduction.co.uk PAR2 agonists, including this compound, can induce human neutrophil chemorepulsion. nih.gov
Experimental Methodologies Employing this compound
This compound is a key reagent in various experimental methodologies aimed at understanding PAR2 function.
Assessment of Receptor Activation and Ligand Binding
The ability of this compound to activate PAR2 and its binding characteristics are assessed using specific assays.
Radioligand Binding Assays
Radioligand binding assays, such as the displacement of [3H]-2-furoyl-LIGRL-NH2, are used to determine the binding affinity of this compound to human PAR2. abcam.comnih.govnih.govnih.gov These assays help characterize the interaction between this compound and the PAR2 receptor, often revealing competitive displacement of a known radiolabeled high-affinity ligand. nih.govnih.govnih.gov Studies have shown that unlabeled SLIGKV-OH can displace the binding of [3H]2-furoyl-LIGRL-NH2 to cells expressing PAR2. nih.govnih.gov
Fluorescence-Based Assays for Intracellular Calcium
Fluorescence-based assays are widely used to measure the increase in intracellular calcium levels ([Ca2+]i) upon PAR2 activation by this compound. tocris.comresearchgate.net This robust and transient calcium signal is a typical response to PAR2 activation in various cell types, including human keratinocytes and human primary bronchial fibroblasts. nih.govpsu.edu These assays are also employed to screen for and characterize potential PAR2 antagonists by their ability to inhibit this compound-induced calcium mobilization. uq.edu.aunih.gov
Analysis of Downstream Signaling Events
Activation of PAR2 by agonists like this compound triggers various intracellular signaling cascades, including those involving G proteins and β-arrestin proteins frontiersin.org. These pathways can lead to the activation of kinases and transcription factors, which in turn regulate gene expression and cellular function chemsrc.comfrontiersin.org.
Western Blotting for Phosphorylated Proteins (e.g., phospho-ERK1/2)
Western blotting is a common technique used to assess the activation of signaling proteins by detecting their phosphorylated forms. Studies utilizing this compound have frequently employed Western blotting to examine the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) pathway abcam.comsemanticscholar.orgplos.orgresearchgate.netacs.orgnih.govresearchgate.net.
For instance, research in MDA-231 cells demonstrated that this compound induces MAPK activation via PAR2 abcam.com. In human hepatoma HepG2 cells, this compound was shown to stimulate proliferation through the ERK/AP-1 pathway, with the proliferative responses associated with the upregulation of c-fos and PCNA being blocked by the MEK inhibitor PD98059 spandidos-publications.com. Similarly, in asthmatic bronchial smooth muscle (BSM) cells, repeated stimulation with this compound increased proliferation, which was linked to increased phosphorylation of ERK semanticscholar.org. Western blot analysis confirmed that phosphorylation of ERK was significantly increased in asthmatic BSM cells following stimulation with this compound semanticscholar.orgresearchgate.net. Ovarian cancer cell lines stimulated with this compound also showed increased levels of phosphorylated ERK plos.org.
A study in human kidney tubular epithelial cells (HTEC) showed that this compound induced robust proinflammatory responses, and while intracellular calcium concentration increased, the involvement of specific protein kinase C inhibitors in blocking cytokine increases suggests complex downstream signaling researchgate.net.
Reporter Gene Assays (e.g., NFκB reporter activity)
Reporter gene assays are utilized to measure the transcriptional activity of specific signaling pathways. The activation of PAR2 can lead to the transcription of genes regulated by nuclear factor-kappa B (NFκB) chemsrc.comfrontiersin.org. This compound has been used in reporter gene assays to assess NFκB activation chemsrc.comacs.orgnih.govuq.edu.au.
In NCTC2544 cells stably transfected with an NFκB-luciferase reporter gene, this compound stimulation resulted in a significant increase in reporter activity nih.gov. This activation was shown to be inhibited by certain PAR2 antagonists in a concentration-dependent manner nih.gov. Studies have indicated that PAR2 activation initiates a G-protein-mediated cell-signaling cascade and NFκB-regulated gene transcription chemsrc.com. Mixtures of this compound or trypsin with LPS augmented the activation of NFκB in a luciferase reporter gene assay biocrick.com.
Evaluation of Cellular Responses
Activation of PAR2 by this compound can elicit a variety of cellular responses, including the production of inflammatory mediators, changes in adhesion molecule expression, and alterations in cell proliferation.
Cytokine and Chemokine Production (e.g., IL-8, G-CSF)
This compound has been shown to stimulate the production and release of various cytokines and chemokines from different cell types, highlighting the role of PAR2 in inflammatory processes frontiersin.orgacs.orgresearchgate.netbiocrick.comnih.govpsu.edulifescienceproduction.co.ukbiomolther.orgresearchgate.netatsjournals.orgasm.org.
In human primary bronchial fibroblasts (HPBFs), this compound stimulation resulted in the upregulation of mRNA for Interleukin-8 (IL-8) and Granulocyte Colony-Stimulating Factor (G-CSF) psu.edu. While mRNA levels increased, significant increases in G-CSF or IL-8 protein were not always detected in HPBFs treated with this compound alone, although trypsin stimulation did lead to protein release psu.edu. However, other studies have demonstrated this compound-induced IL-8 secretion in different cell lines lifescienceproduction.co.ukbiomolther.orgresearchgate.netasm.org. For example, this compound stimulates lactoferrin and IL-8 secretion from human neutrophils lifescienceproduction.co.uk. In human kidney tubular epithelial cells, this compound induced the expression of a range of inflammatory genes and the secretion of proteins including GM-CSF, IL-6, IL-8, and TNF-alpha, which were blocked by a PAR2 antagonist and protein kinase C inhibitors researchgate.net. In HaCaT keratinocytes, this compound treatment increased IL-8 expression, which was decreased by treatment with nordihydroguaiaretic acid (NDGA) biomolther.org. The combination of IL-1β and this compound synergistically increased IL-8 levels in normal human epidermal keratinocytes (NHEK) asm.org.
Data on this compound-induced cytokine/chemokine production:
| Cell Type | Stimulus Concentration | Cytokine/Chemokine | Observed Effect | Reference |
| Human Primary Bronchial Fibroblasts (HPBFs) | 200 µM | IL-8 mRNA | Upregulation | psu.edu |
| Human Primary Bronchial Fibroblasts (HPBFs) | 200 µM | G-CSF mRNA | Upregulation | psu.edu |
| Human Neutrophils | Not specified | IL-8 | Secretion stimulated | lifescienceproduction.co.uk |
| Human Kidney Tubular Epithelial Cells (HTEC) | Not specified | GM-CSF | Increased secretion (3-6 fold) | researchgate.net |
| Human Kidney Tubular Epithelial Cells (HTEC) | Not specified | IL-6 | Increased secretion (3-6 fold) | researchgate.net |
| Human Kidney Tubular Epithelial Cells (HTEC) | Not specified | IL-8 | Increased secretion (3-6 fold) | researchgate.net |
| Human Kidney Tubular Epithelial Cells (HTEC) | Not specified | TNF-alpha | Increased secretion (3-6 fold) | researchgate.net |
| HaCaT Keratinocytes | 100 μM | IL-8 | Increased expression | biomolther.org |
| Normal Human Epidermal Keratinocytes (NHEK) | With IL-1β | IL-8 | Synergistic increase | asm.org |
Adhesion Molecule Expression (e.g., VCAM-1)
PAR2 activation can also influence the expression of adhesion molecules, which are important for cell-cell interactions and the recruitment of immune cells during inflammation acs.orgresearchgate.netnih.govpsu.edubiomolther.org. Studies have investigated the effect of this compound on the expression of molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) acs.orgresearchgate.netnih.govpsu.edubiomolther.org.
In HPBFs, trypsin and this compound stimulated an increase in VCAM-1 expression, with maximum expression observed at 12 hours after treatment psu.edu. This suggests a role for PAR2 in promoting neutrophilic airway inflammation through VCAM-1 upregulation psu.edu. In human kidney tubular epithelial cells, ICAM-1 was among the induced proteins secreted following treatment with this compound researchgate.net. In HaCaT keratinocytes, this compound treatment increased ICAM-1 expression, which was reduced by NDGA treatment biomolther.org.
Data on this compound-induced adhesion molecule expression:
| Cell Type | Stimulus Concentration | Adhesion Molecule | Observed Effect | Timepoint | Reference |
| Human Primary Bronchial Fibroblasts (HPBFs) | 200 µM | VCAM-1 | Increased expression | 12 hours | psu.edu |
| Human Kidney Tubular Epithelial Cells (HTEC) | Not specified | ICAM-1 | Increased secretion | Not specified | researchgate.net |
| HaCaT Keratinocytes | 25 μM | ICAM-1 | Increased expression | Not specified | biomolther.org |
Cellular Proliferation Studies
The effect of this compound on cellular proliferation has been examined in various cell types, with some studies indicating a proliferative effect mediated by PAR2 activation semanticscholar.orgplos.orgspandidos-publications.combiocrick.comglpbio.com.
This compound has been demonstrated to accelerate cell cycle progression and stimulate the growth of HepG2 cells biocrick.comglpbio.com. In these hepatoma cells, this compound significantly increased the proliferation rate, and this effect was associated with the ERK/AP-1 pathway spandidos-publications.com. In asthmatic BSM cells, repeated stimulation with this compound increased proliferation compared to control cells semanticscholar.org. Ovarian cancer cell lines like IGROV-1 and OVCAR-3 showed increased proliferation when activated by this compound plos.org.
However, the effect on proliferation can be cell-type specific. In human primary bronchial fibroblasts, while PAR1 and PAR2 were functional, none of the PAR2 agonist proteinases or selective PAR2-activating peptides tested, including this compound, stimulated HPBF proliferation, whereas thrombin (a PAR1 agonist) was a growth factor psu.edu.
Data on this compound in cellular proliferation studies:
| Cell Type | Stimulus Concentration | Observed Effect on Proliferation | Reference |
| HepG2 cells | 50 µM | Significantly increased | spandidos-publications.com |
| Asthmatic Bronchial Smooth Muscle (BSM) cells | 10-4 M | Increased (with repeated stimulation) | semanticscholar.org |
| IGROV-1 ovarian cancer cells | Not specified | Increased | plos.org |
| OVCAR-3 ovarian cancer cells | Not specified | Increased | plos.org |
| Human Primary Bronchial Fibroblasts (HPBFs) | 200 µM | No significant stimulation | psu.edu |
Mucin Secretion Studies
Investigational research has explored the effects of this compound on mucin secretion using in vitro models, particularly focusing on human bronchial epithelial cells. These studies aim to understand the potential role of PAR2 activation, mediated by agonists like this compound, in regulating mucus production in the airways.
Studies utilizing normal human bronchial epithelial (NHBE) cells in primary culture, as well as human bronchial epithelial cell lines such as NCI-H292 and HBE-1, have demonstrated the presence of prominent levels of PAR2 protein in these cells. nih.govnih.gov Short-term exposure (30 minutes) of these in vitro cell models to synthetic PAR2 agonist peptide, this compound, elicited a small but statistically significant increase in mucin secretion. nih.govnih.gov This effect was observed specifically at higher concentrations of this compound, namely 100 µM and 1000 µM, when compared to treatment with a control peptide featuring a reversed amino acid sequence (VKGILS-NH2). nih.govnih.gov The control peptide, VKGILS-NH2, did not induce a significant increase in mucin secretion under the same conditions. nih.govnih.gov
Interestingly, in the same research, other physiologically relevant PAR2 agonists, such as human lung tryptase and bovine pancreatic trypsin, did not significantly affect mucin secretion in NHBE cells across a range of concentrations tested. nih.govnih.gov Further supporting the role of PAR2 in the observed effect, the stimulatory impact of this compound on mucin secretion was blocked when PAR2 expression was reduced through siRNA knockdown. nih.govnih.gov
Despite the statistically significant increase observed at high concentrations of this compound, the magnitude of the effect was described as weak. nih.govnih.gov These findings suggest that while PAR2 activation by a synthetic peptide like this compound can weakly enhance mucin secretion by human airway epithelial cells in vitro, PAR2 may not be a primary or significant contributor to mucin hypersecretion in inflamed airways under physiological conditions. nih.govnih.gov
Based on the research findings regarding the effect of this compound on mucin secretion in human bronchial epithelial cells:
| Treatment Group | Concentration (µM) | Effect on Mucin Secretion (vs. Control Peptide) | Statistical Significance |
| This compound | 0.1 | No significant increase | Not significant |
| This compound | 1 | No significant increase | Not significant |
| This compound | 10 | No significant increase | Not significant |
| This compound | 100 | Small increase | Statistically significant nih.govnih.gov |
| This compound | 1000 | Small increase | Statistically significant nih.govnih.gov |
| VKGILS-NH2 (Control Peptide) | Various | No significant effect | Not significant nih.govnih.gov |
Sligkv Nh2 in the Context of Disease Pathogenesis Research
Inflammatory Processes and Immunomodulation
PAR2, activated by agonists like SLIGKV-NH2, is implicated in inflammatory and autoimmune disorders and is expressed in a wide range of human tissues and cells dcchemicals.com. Activation of PAR2 can trigger various signaling pathways, including those involving intracellular calcium ions, MAPK, ERK1/2, cAMP, PI3K, Rho kinase, and NF-κB pathways, depending on the cellular environment nih.govfrontiersin.org. These pathways are central to inflammatory responses nih.govfrontiersin.org.
Role in Airway Inflammation and Respiratory Diseases
PAR2 has been specifically implicated in inflammatory airways disease nih.govpsu.edu. Studies using human primary bronchial fibroblasts (HPBFs) have shown that these cells express functional PAR2 nih.govpsu.edu. Activation of PAR2 with this compound leads to the upregulation of mRNA for IL-8 and granulocyte colony-stimulating factor (G-CSF) in HPBFs nih.govpsu.edu. While this compound stimulated the upregulation of VCAM-1 expression on the surface of HPBFs, trypsin, another PAR2 agonist, stimulated the release of IL-8 and G-CSF protein from these cells nih.govpsu.edu. This suggests that PAR2 on HPBFs may contribute to the recruitment, survival, and infiltration of neutrophils during inflammation in the upper airways nih.govpsu.edu.
In human pulmonary epithelial cells (A549), stimulation with this compound alone or in combination with bacterial lipopolysaccharide (LPS) resulted in an increase in the secretion of IL-8 and activation of NF-κB uit.no. Notably, the combination of this compound and LPS led to a further increase in IL-8 levels compared to either agent alone uit.no.
Studies in bronchial smooth muscle cells from asthmatic subjects showed an increased calcium response to PAR2 stimulation with this compound compared to cells from control subjects researchgate.net. This suggests a potential role for PAR2 in the altered reactivity of asthmatic airways researchgate.net.
Contribution to Neutrophilic Inflammation
PAR2 activation is suggested to be important in promoting neutrophilic airways inflammation nih.govpsu.edunih.gov. The observation that trypsin and this compound can stimulate increased vascular cell adhesion molecule-1 (VCAM-1) expression and the release of IL-8 and G-CSF from bronchial fibroblasts supports the importance of PAR2 in this process nih.gov. This compound has also been shown to stimulate lactoferrin and IL-8 secretion from human neutrophils iscabiochemicals.com.
While some studies indicate that PAR2 agonists can act as neutrophil chemorepellents, this compound has been observed to slightly reduce neutrophil adhesion in certain experimental settings nih.gov.
Investigations in Forearm Resistance Vessels and Vasodilation
Studies in humans have investigated the effects of this compound on forearm resistance vessels and vasodilation. Infusion of this compound into the brachial artery caused dose-dependent vasodilation in forearm resistance vessels ahajournals.orgahajournals.org. This vasodilation was reduced by inhibition of nitric oxide (NO) or prostaglandin (B15479496) synthesis, indicating the involvement of these pathways ahajournals.orgahajournals.org. The reverse-sequence peptide VKGILS-NH2 had no significant effect on forearm blood flow, demonstrating the sequence specificity of this compound's action ahajournals.orgahajournals.org.
Data from a study on forearm resistance vessels and dorsal hand veins are presented below:
| Vessel Type | This compound Dose (nmol/min) | Effect on Flow/Preconstriction Reversal | Percentage Change/Reversal (%) | P-value | Citation |
| Dorsal Hand Vein | 1.6 | Reversal of preconstriction | 16 ± 1.3 | 0.006 (ANOVA) | ahajournals.orgahajournals.org |
| 20 | Reversal of preconstriction | 31 ± 10 | ahajournals.orgahajournals.org | ||
| 160 | Reversal of preconstriction | 51 ± 8 | 0.004 (linear) | ahajournals.orgahajournals.org | |
| Forearm Resistance Vessels | 160 | Change in forearm flow | 28 ± 17 | <0.0001 (ANOVA) | ahajournals.orgahajournals.org |
| 800 | Change in forearm flow | 68 ± 30 | ahajournals.orgahajournals.org | ||
| 1600 | Change in forearm flow | 98 ± 32 | ahajournals.orgahajournals.org |
Systemic aspirin (B1665792) administration significantly reduced the dose-dependent dilation to this compound in forearm resistance vessels by 31% ahajournals.orgahajournals.org.
Cancer Biology and Tumor Microenvironment
PAR2 is associated with various types of cancer, and its activation by agonists like this compound is being investigated in the context of tumor biology researchgate.netresearchgate.net.
Correlation with Tumor Aggressiveness
PAR2 expression has been observed in several cancer types, and its expression is associated with tumor aggressiveness researchgate.netplos.orgresearchgate.net. Activation of PAR2 by either endogenous proteases or synthetic agonists can trigger downstream intracellular signaling pathways linked to tumor progression, cell migration, invasion, angiogenesis, and apoptosis researchgate.net.
In ovarian cancer, the expression of trypsinogen, which activates PAR2, is associated with tumor aggressiveness nih.gov. PAR2 itself is also associated with increased IL-8, VEGF, and MMP activity in gynecologic cancers, factors that can contribute to tumor aggressiveness plos.orgnih.gov.
Involvement in Colorectal Carcinoma and Gynecologic Malignancies
This compound has been used to study PAR2's role in colorectal carcinoma and gynecologic malignancies.
In human colorectal cancer cell lines (HT-29 and SW620), activation of PAR2 by trypsin or this compound has been shown to promote cell proliferation and migration e-century.usnih.gov. This activation upregulates the expression and secretion of IL-8 in these cells e-century.usnih.gov. The PAR2-mediated proliferation and migration in colorectal cancer cells involve the activation of ERK and AKT signaling pathways, which are downstream of IL-8 signaling through CXCR1/2 e-century.us.
In gynecologic cancers, specifically ovarian cancer, PAR2 has been found to promote cancer cell proliferation, invasion, migration, and metastasis plos.orgnih.gov. Studies using ovarian cancer cell lines (IGROV-1 and OVCAR-3) demonstrated that activation of PAR2 by this compound promotes cell proliferation plos.orgnih.gov. This proliferation is linked to the activation of the ERK signaling pathway plos.orgnih.gov.
In cervical cancer cells, a selective PAR2 agonist (SLIGRL-NH2, a related peptide) promoted proliferation and inhibited apoptosis, while a PAR2 antagonist inhibited proliferation and induced apoptosis nih.gov. This suggests that PAR2 activation can contribute to the survival and growth of cervical cancer cells, potentially through the STAT-3 signaling pathway nih.gov.
| Cancer Type | Cell Lines Studied | This compound Effect | Associated Pathways/Mediators | Citation |
| Colorectal Carcinoma | HT-29, SW620 | Promotes proliferation and migration | Upregulates IL-8, activates ERK and AKT | e-century.usnih.gov |
| Ovarian Cancer | IGROV-1, OVCAR-3 | Promotes proliferation | Activates ERK | plos.orgnih.gov |
| Cervical Cancer | HeLa | Promotes proliferation, inhibits apoptosis (SLIGRL-NH2) | STAT-3 signaling pathway (suggested by antagonist study) | nih.gov |
Pharmacological Modulation of Par2 Activity: Implications for Sligkv Nh2 Research
Development and Characterization of PAR2 Antagonists
The development of PAR2 antagonists has been a significant area of research aimed at blocking the effects of endogenous proteases and synthetic agonists like SLIGKV-NH2. nih.govnih.govresearchgate.net These antagonists can be broadly classified based on their mechanism of action and chemical structure, including competitive inhibitors and novel non-peptidic compounds.
Competitive Inhibition of this compound-Induced Responses
Competitive antagonists interact with the same binding site as the agonist, thereby preventing or reducing agonist-induced receptor activation. Studies using this compound have been pivotal in characterizing the inhibitory activity of such compounds. For instance, peptide-mimetic compounds like K-12940 and K-14585 have been shown to significantly reduce this compound-induced Ca2+ mobilization in primary human keratinocytes. nih.gov These compounds demonstrated competitive inhibition for the binding of a radiolabeled PAR2 ligand, [3H]-2-furoyl-LIGRL-NH2, to human PAR2. nih.gov
Research findings on competitive inhibition of PAR2 by peptide-mimetic antagonists are summarized in the table below:
| Compound | Target Activity Inhibition | Cell Type | Ki (µM) vs [3H]-2-furoyl-LIGRL-NH2 |
| K-12940 | SLIGKV-induced Ca2+ mobilization | Human keratinocytes | 1.94 nih.gov |
| K-14585 | SLIGKV-induced Ca2+ mobilization | Human keratinocytes | 0.627 nih.gov |
| K-14585 | SLIGRL-NH2-induced relaxation | Rat-isolated aorta | Competitive inhibition nih.gov |
Further studies with K-14585 revealed its ability to inhibit PAR2-mediated pathways such as the phosphorylation of p65 NFκB and DNA binding, and decrease intracellular Ca2+ release. nih.govnih.gov However, it is noted that K-14585 did not affect all PAR2-mediated pathways, such as ERK signaling, suggesting potential biased regulation of PAR2 signaling. nih.gov It was also observed that K-14585 inhibited PAR2 signaling activated by synthetic peptides but not by trypsin in some contexts. nih.gov
Novel Non-Peptidic Antagonists
While peptide and peptide-mimetic antagonists have been developed, research has also focused on identifying novel non-peptidic small molecule antagonists with improved pharmacological properties. nih.govnih.govresearchgate.net Recent breakthroughs in PAR2 structure determination, including crystal structures of PAR2 in complex with non-peptide antagonists like AZ8838 and AZ3451, have provided insights into distinct binding pockets. nih.govresearchgate.netresearchgate.netportlandpress.com AZ8838 has been proposed to exhibit orthosteric site occupancy as a competitive antagonist. nih.govresearchgate.netportlandpress.com
Other non-peptidic antagonists have been reported, including benzothiazine-carboxamide derivatives. One such compound demonstrated antagonist activity against this compound-induced calcium release in HEK cells with an IC50 of 1 µM. uq.edu.au GB83 is another example of a non-peptide antagonist reported to reversibly inhibit PAR2 activation by both proteases and other PAR2 agonists like 2f-furoyl-LIGRLO-NH2 at micromolar concentrations. researchgate.net These non-peptidic antagonists offer valuable tools for probing PAR2 function and have potential as therapeutic leads.
Synergistic and Antagonistic Interactions with Other Receptor Systems
PAR2 does not function in isolation and engages in complex interactions, including synergistic and antagonistic crosstalk, with other receptor systems. nih.govd-nb.info These interactions can significantly influence cellular responses and contribute to the diverse roles of PAR2 in various physiological and pathological processes.
Crosstalk between PARs themselves has been observed, such as hetero-dimerization between PAR1 and PAR4 in platelets and proposed hetero-dimerization between PAR1 and PAR2 in vascular cells. nih.gov Research into hetero-bivalent ligands targeting the PAR1-PAR2 signaling axis is in early stages. nih.gov
PAR2 activation has also been shown to transactivate receptor tyrosine kinases (RTKs), including the platelet-derived growth factor receptor (PDGFR) and the vascular endothelial growth factor receptor 2 (VEGFR2). d-nb.infofrontiersin.org The PAR2-selective agonist peptide 2-furoyl-LIGRLO-NH2 has been shown to induce phosphorylation and activation of PDGFR in liver carcinoma cells. d-nb.info Similarly, specific activation of PAR2 by PAR2-activating peptide (this compound) has been shown to induce proliferation and COX2 expression in human coronary smooth muscle cells, which was suppressed by a VEGFR2 inhibitor, suggesting a PAR2-induced transactivation of VEGFR2. frontiersin.org PAR2 can also transactivate the epidermal growth factor receptor (EGFR). wikipedia.org
Furthermore, PAR2 interacts with other non-PAR GPCRs and non-PAR signal transducers like Toll-like receptor 4 (TLR4) and NOD-like receptors. wikipedia.orgd-nb.info These interactions highlight the intricate signaling networks in which PAR2 participates. For instance, studies on PAR2-mediated vasodilation induced by this compound in humans have shown that the effects are reduced by inhibition of nitric oxide (NO) or prostaglandin (B15479496) synthesis, indicating involvement of these pathways downstream of PAR2 activation and potential interactions with systems regulating their production. ahajournals.orgahajournals.org
These synergistic and antagonistic interactions underscore the complexity of PAR2 signaling and have important implications for understanding the full spectrum of this compound-induced responses and for developing targeted therapies that consider the broader cellular context.
Future Directions and Translational Potential of Sligkv Nh2 Based Research
Advancements in PAR2 Agonist Design and Specificity
SLIGKV-NH2 and the related rodent sequence SLIGRL-NH2 were among the early synthetic peptides used to activate PAR2 in a cleavage-independent manner, mimicking the effect of activating proteases like trypsin. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov While these hexapeptides were crucial for initial studies, they typically exhibit low potency, often requiring micromolar concentrations for agonist effects. researchgate.netuq.edu.au
Advancements in PAR2 agonist design have focused on improving potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies based on sequences like SLIGRL-NH2 have revealed that modifications to the N- or C-termini can enhance agonist activity. researchgate.netuq.edu.au For instance, replacing the N-terminal serine with a 2-furoyl group or other heterocycles significantly improved potency. uq.edu.au The leucine (B10760876) residue at position 2 has been identified as crucial for PAR2 selectivity, with substitutions potentially leading to off-target activity at other PARs like PAR1. uq.edu.aunih.gov
More recent efforts have led to the development of non-peptidic small molecule agonists, such as GB110 and AZ2429, which can activate PAR2 with higher potency than the original peptide agonists like this compound and SLIGRL-NH2. researchgate.netresearchgate.netnih.govnih.govcuhk.edu.cnacs.org These advancements are moving towards more potent and stable PAR2 modulators, addressing some of the inherent limitations of peptide agonists. researchgate.netnih.govuq.edu.au
Potential for Identifying Novel Therapeutic Targets
Research employing this compound as a probe has contributed to identifying downstream signaling pathways and cellular processes mediated by PAR2 activation, thereby highlighting potential novel therapeutic targets. PAR2 activation by this compound can trigger multiple signaling cascades, including the activation of MAPK (ERK1/2) and the mobilization of intracellular calcium ions. abcam.combiocrick.comresearchgate.netfrontiersin.org
Studies using this compound have linked PAR2 activation to inflammatory responses, such as the release of IL-8 in keratinocytes. biocrick.comfrontiersin.orgnih.gov Inhibition of PAR2 activation has been explored as a strategy to reduce inflammation in conditions like inflammatory skin diseases. biocrick.comfrontiersin.org
Furthermore, PAR2 activation has been implicated in modulating the activity of ion channels like TRPV1, suggesting a potential role in pain signaling. nih.govcas.czbiocrick.com Studies using intrathecal application of this compound have demonstrated induction of thermal hyperalgesia, which could be attenuated by TRPV1 antagonists. biocrick.com This points to the PAR2-TRPV1 axis as a potential target for pain management.
This compound has also been used in studies investigating neurodegenerative diseases. Research in oligodendrocytes showed that stimulation with PAR2 agonists, including this compound, increased alpha-synuclein (B15492655) expression, aggregation, and phosphorylation, suggesting a potential link between PAR2 activation and synucleopathies like Multiple System Atrophy. scholaris.ca This research may lead to the identification of therapeutic targets upstream of alpha-synuclein pathology. scholaris.ca
Limitations of Peptide Agonists in In Vivo Studies (e.g., bioavailability)
Despite their utility in in vitro research, peptide agonists like this compound face significant limitations in in vivo studies, primarily due to their poor pharmacokinetic properties. researchgate.netuq.edu.au A major challenge is their susceptibility to proteolytic cleavage by various enzymes present in biological systems, leading to rapid degradation and short half-lives. uq.edu.au This instability limits their ability to reach target tissues and maintain effective concentrations for sustained periods.
Another significant limitation is the poor bioavailability of peptide agonists. researchgate.netuq.edu.au Peptides generally exhibit poor membrane permeability due to their size, charge, and hydrophilic nature, which restricts their absorption and distribution within the body. uq.edu.au This poor permeability contributes to low oral bioavailability and limited tissue penetration, particularly across biological barriers like the blood-brain barrier. uq.edu.au
These limitations necessitate the use of high concentrations of peptide agonists in some in vivo studies to achieve desired effects, which can potentially lead to off-target interactions or non-specific effects. researchgate.netuq.edu.au The uncertain target selectivity of some peptide agonists further complicates their use in deciphering the precise roles of PAR2 in complex in vivo environments. researchgate.net
The challenges associated with the stability and bioavailability of peptide agonists like this compound have driven the search for more stable and bioavailable PAR2 modulators, including peptidomimetics and small molecule compounds, for translational research and therapeutic development. researchgate.netnih.govuq.edu.au
Q & A
Q. What is the primary mechanism of SLIGKV-NH2 in activating PAR2, and how does it differ from proteolytic receptor activation?
this compound directly binds to the extracellular domain of PAR2, mimicking the tethered ligand exposed by trypsin cleavage. Unlike proteolytic activation, this compound bypasses receptor cleavage, selectively activating PAR2 without affecting PAR1 or other related receptors. This mechanism is validated through competitive binding assays and functional studies using TRPV1/kinase inhibitors .
Q. What are the standard concentration ranges for this compound in in vitro studies, and how are they optimized?
Typical concentrations range from 1–100 μM, depending on the assay. For Erk1/2 phosphorylation studies, dose-response experiments show significant activity at 10–100 μM . Cytokine modulation (e.g., IL-8 induction) in HaCaT cells uses 100 μM over 24 hours . Optimization requires titration across cell types, as neuronal models (e.g., spinal cord slices) use 100 μM for 4-minute exposures to avoid toxicity .
Q. How can researchers validate PAR2-specific activation by this compound and rule out off-target effects?
Use reverse-sequence control peptides (e.g., VKGILS-NH2), which lack PAR2 agonism, to confirm specificity . Co-application with PAR2 antagonists (e.g., AZ3451 at 10 μM) neutralizes this compound-induced IL-8 production and MCP-1 suppression . Additionally, knockout PAR2 models or siRNA silencing can isolate receptor-specific effects.
Advanced Research Questions
Q. How can contradictory data on this compound’s dual role in cytokine modulation (IL-8 induction vs. MCP-1 suppression) be resolved?
IL-8 induction is mediated via NF-κB, as shown by BAY 11-7082 (10 μM) neutralizing this effect, while MCP-1 suppression operates independently of NF-κB . Pathway-specific inhibitors (e.g., MAPK/ERK blockers like PD98059) and transcriptional profiling can clarify divergent signaling cascades.
Q. Why does this compound increase evoked EPSC amplitude in spinal neurons but reduce miniature EPSC (mEPSC) frequency?
Evoked EPSC enhancement reflects presynaptic neurotransmitter release potentiation, while mEPSC frequency reduction suggests postsynaptic receptor modulation. Experimental protocols (e.g., acute slice preparation vs. cultured cells) and stimulation methods (electrical vs. spontaneous) contribute to these discrepancies .
Q. What methodologies identify cross-talk between PAR2 and TRPV1/protein kinase pathways in neuronal models?
Pre-treatment with TRPV1 antagonist SB 366791 (10 μM) or protein kinase inhibitor staurosporine (250 nM) blocks this compound-induced EPSC frequency increases. Calcium imaging and phosphoproteomic analysis further map kinase activation (e.g., PKC/PKA) downstream of PAR2 .
Q. How should synergistic agonist studies (e.g., this compound with LPS/Zymosan) be designed to model inflammatory cascades?
Combine this compound (100 μM) with TLR agonists (e.g., LPS at 100 μg/mL) in HaCaT cells, monitoring cytokine output via ELISA. Synergistic IL-8 induction requires co-stimulation, while MCP-1 suppression remains this compound-specific. Controls include single agonists and pathway blockers .
Methodological Best Practices
Q. What are critical considerations for replicating this compound experiments across different models?
- Timing: ERK phosphorylation peaks at 15 minutes, while cytokine assays require 24-hour incubation .
- Controls: Include inactive peptides (VKGILS-NH2) and receptor antagonists (AZ3451) .
- Dose consistency: Validate concentrations via dose-response curves, as PAR2 internalization occurs at high doses (>100 μM) .
Q. How can researchers address variability in this compound-induced VE-cadherin rearrangement in endothelial cells?
Use confocal microscopy to quantify VE-cadherin junction integrity post-treatment (200–500 μM this compound). Co-treatment with MAPK/ERK inhibitors (PD98059) confirms pathway dependency . Replicate across ≥3 independent experiments to account for cell confluency and batch effects.
Q. What guidelines ensure rigorous reporting of this compound studies in line with academic standards?
Follow journal-specific protocols for experimental detail (e.g., Beilstein Journal guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
